3-Methyl-3-(trifluoromethyl)piperidine
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Overview
Description
3-Methyl-3-(trifluoromethyl)piperidine is an organic compound characterized by a piperidine ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts distinct physicochemical properties, making the compound valuable in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethyl)piperidine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process can be catalyzed by various reagents, including trifluoromethyl iodide and metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Scientific Research Applications
3-Methyl-3-(trifluoromethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)piperidine is influenced by its ability to interact with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and interact with target proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the ring structure.
3-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylpyridine derivatives: Similar in containing the trifluoromethyl group but vary in the position and nature of other substituents.
Uniqueness: 3-Methyl-3-(trifluoromethyl)piperidine is unique due to the combination of the piperidine ring with both a methyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H12F3N |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-6(7(8,9)10)3-2-4-11-5-6/h11H,2-5H2,1H3 |
InChI Key |
QXXGUHJGQNGOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(F)(F)F |
Origin of Product |
United States |
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